Antibacterial agent 219

描述

属性

IUPAC Name |

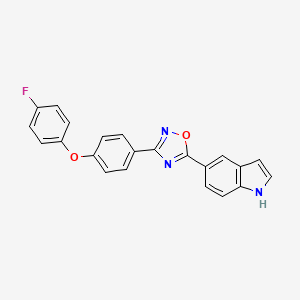

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUZZUGHRTIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Profile of Antibacterial Agent 219: A Technical Overview

For Immediate Release

A comprehensive technical guide on Antibacterial Agent 219, a compound demonstrating notable activity against a range of bacteria, is detailed below for researchers, scientists, and drug development professionals. This document outlines the available data on its chemical identity, biological activity, and proposed mechanism of action.

Chemical Structure and Identity

This compound, also identified as Compound 2/75c , is cataloged by the supplier MedChemExpress under the number HY-141648 . Despite extensive investigation, the definitive chemical structure of this compound (Compound 2/75c) has not been publicly disclosed in scientific literature or patent databases. The compound is currently identifiable primarily by its catalog number and internal designations. Further inquiries to the supplier are recommended to obtain the precise structural information.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit its antibacterial effects by targeting and inhibiting bacterial cell wall biosynthesis.[1][2] This mechanism is a well-established target for many clinically successful antibiotics.

In Vitro Antibacterial Spectrum

The compound has demonstrated inhibitory activity against several Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. The reported Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Bacterial Strain | Reported MIC Values (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 32[1][2] |

| Enterococcus faecium | 2[1][2] |

| Staphylococcus aureus | 2[1][2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used to determine the reported MIC values are not currently available in the public domain. Researchers interested in replicating or expanding upon the reported findings should consult the supplier for technical data sheets or relevant publications that may not be broadly indexed.

Signaling Pathways and Experimental Workflows

Due to the limited public information regarding the specific molecular interactions and broader cellular effects of this compound, no established signaling pathways or detailed experimental workflows can be visualized at this time. The generalized mechanism of cell wall biosynthesis inhibition is a complex, multi-step process. A conceptual workflow for screening compounds that inhibit this pathway is presented below.

References

A Technical Guide to the Discovery and Isolation of a Novel Antibacterial Agent: The Case of Daptomycin

Disclaimer: Initial searches for "Antibacterial Agent 219" did not yield specific results in publicly available scientific literature. Therefore, this guide utilizes the well-documented discovery and isolation of Daptomycin (B549167) as a representative case study for a complex antibacterial agent. Daptomycin, originally designated LY 146032, is a cyclic lipopeptide antibiotic effective against Gram-positive bacteria.[1][2]

Discovery and Initial Screening

Daptomycin was discovered in the late 1980s by researchers at Eli Lilly and Company.[1] The producing microorganism, Streptomyces roseosporus, was isolated from a soil sample collected on Mount Ararat, Turkey.[3][4] The initial screening process identified a family of lipopeptide antibiotics, designated A21978C, which exhibited promising activity against Gram-positive organisms.[3]

Fermentation

The production of Daptomycin is achieved through submerged fermentation of Streptomyces roseosporus.[5][6] An improved method involves a fed-batch fermentation process where decanoic acid is fed to the culture.[3][5] This precursor is incorporated by the microorganism to form the n-decanoyl side chain of the Daptomycin molecule.[5] Fermentation process engineering has been employed to enhance the yield and quality of Daptomycin, with some studies reporting production reaching 635 mg/L.[7]

Experimental Protocol: Fed-Batch Fermentation

A typical fed-batch fermentation protocol for Daptomycin production involves the following steps:

-

Inoculum Preparation: A seed culture of Streptomyces roseosporus is prepared in a suitable medium and incubated to achieve a desired cell density.

-

Fermenter Setup: A production-scale fermenter is sterilized and filled with a complex fermentation medium containing carbon and nitrogen sources, as well as essential minerals.

-

Inoculation: The seed culture is aseptically transferred to the production fermenter.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature and pH, with continuous agitation and aeration to ensure sufficient oxygen supply.

-

Precursor Feeding: A solution of decanoic acid is fed to the fermenter at a controlled rate, often starting after an initial growth phase.[7]

-

Monitoring: Key parameters such as dissolved oxygen, pH, substrate consumption, and Daptomycin concentration are monitored throughout the fermentation process.

-

Harvest: Once the Daptomycin concentration reaches its peak, the fermentation broth is harvested for downstream processing.

Isolation and Purification

The isolation and purification of Daptomycin from the fermentation broth is a multi-step process designed to remove impurities and isolate the active compound.

Experimental Protocol: Purification of Daptomycin

A common purification workflow for Daptomycin is as follows:

-

Clarification: The harvested fermentation broth is first clarified to remove microbial cells and other solid materials, resulting in a clarified solution.[8]

-

Anion Exchange Chromatography (Initial Capture): The clarified solution is subjected to anion exchange chromatography. Daptomycin binds to the resin, providing an initial enrichment of the target molecule.[8]

-

Micelle Formation and pH Adjustment: The enriched Daptomycin preparation is adjusted to a pH of 2.5 to 5.0, which induces the formation of micelles.[8]

-

Hydrophobic Interaction Chromatography: The preparation is then passed through a hydrophobic interaction resin, such as HP-20ss. The Daptomycin micelles are adsorbed onto the resin.[8]

-

Elution and Micelle Dissociation: The Daptomycin is eluted from the hydrophobic resin using a solvent such as 30-40% isopropyl alcohol at a pH of 3.5 to 6.5. This step also dissociates the micelles back into Daptomycin monomers.[8]

-

Anion Exchange Chromatography (Polishing): A final anion exchange chromatography step is performed to obtain highly purified Daptomycin.[8]

Caption: Daptomycin Isolation and Purification Workflow.

Physicochemical Properties and Antibacterial Spectrum

Daptomycin is a cyclic lipopeptide with a molecular weight of 1620.7 g/mol .[9][10] It is composed of thirteen amino acids, ten of which form a cyclic core, and has a decanoyl side chain attached to the N-terminal tryptophan.[8][11] Daptomycin exhibits activity exclusively against Gram-positive bacteria.[1][9] It is not effective against Gram-negative organisms due to its inability to penetrate their outer membrane.[9]

| Property | Value | Reference |

| Molecular Formula | C72H101N17O26 | [10] |

| Molecular Weight | 1620.7 g/mol | [10] |

| Solubility | Soluble in methanol, DMSO, ethanol; limited solubility in water. | [12] |

| Protein Binding | 90% to 93% | [13] |

| Elimination Half-life | 8 to 9 hours (normal renal function) | [13] |

Table 1: Physicochemical Properties of Daptomycin

Daptomycin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4][9][14]

| Organism | MIC Range (mg/L) | Reference |

| Staphylococcus aureus (MRSA) | 0.25 - 2.0 | [15][16] |

| Vancomycin-Resistant Enterococcus faecium | 1.0 - 4.0 | [14] |

| Penicillin-Resistant Streptococcus pneumoniae | ≤ 0.5 | [14] |

Table 2: In Vitro Antibacterial Activity of Daptomycin (Minimum Inhibitory Concentration - MIC)

Mechanism of Action

Daptomycin has a unique mechanism of action that involves the disruption of the bacterial cell membrane.[1][17] The process is calcium-dependent and leads to a rapid depolarization of the membrane potential.[16][18] This results in the inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[1][17]

Caption: Daptomycin's Mechanism of Action.

Conclusion

The discovery and development of Daptomycin serve as a valuable case study in the field of antibacterial research. From its origins in a soil sample to its complex fermentation and purification process, the journey of Daptomycin highlights the intricate steps involved in bringing a novel therapeutic agent to clinical use. Its unique mechanism of action continues to make it an important tool in combating infections caused by multi-drug resistant Gram-positive bacteria.

References

- 1. Daptomycin - Wikipedia [en.wikipedia.org]

- 2. Daptomycin: a novel lipopeptide antibiotic against Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. idstewardship.com [idstewardship.com]

- 5. CA2752784A1 - Daptomycin formulation - Google Patents [patents.google.com]

- 6. US8313922B2 - Process for the production of daptomycin - Google Patents [patents.google.com]

- 7. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ES2336336T3 - PROCESS FOR PURIFICATION OF DAPTOMYCIN. - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. agscientific.com [agscientific.com]

- 13. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 18. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Teixobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin (B611279) is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1] It has garnered significant attention within the scientific community due to its potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including notoriously resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3] A remarkable feature of teixobactin is the lack of detectable resistance development in laboratory settings, a phenomenon attributed to its unique mechanism of action.[1][2] This technical guide provides an in-depth exploration of the core mechanism of teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Dual Targeting of Cell Wall Precursors

Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][4][5] It achieves this by binding to highly conserved lipid-linked precursors of the two main components of the Gram-positive cell wall: peptidoglycan and teichoic acid. Specifically, teixobactin targets:

-

Lipid II: A precursor molecule essential for the biosynthesis of peptidoglycan.[1][5][6]

-

Lipid III: A precursor for the synthesis of wall teichoic acid (WTA).[1][2][5]

This dual-targeting strategy is a cornerstone of teixobactin's potent antibacterial efficacy. The binding of teixobactin to these lipid precursors occurs via a distinct mechanism compared to other antibiotics that also target Lipid II, such as vancomycin.[3] Teixobactin forms a stoichiometric complex with Lipid II and Lipid III, effectively sequestering these molecules and preventing their incorporation into the growing cell wall.[2][6] This leads to a cessation of cell wall synthesis, resulting in cell lysis and bacterial death.[1] Furthermore, the interaction of teixobactin with Lipid II can lead to the formation of large supramolecular fibrils, which can disrupt the integrity of the bacterial membrane, adding a secondary mechanism of killing.[1][6]

Quantitative Data: Antibacterial Efficacy

The in vitro activity of teixobactin and its analogues has been extensively evaluated against a variety of Gram-positive pathogens. The following tables summarize key quantitative data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

| Bacterial Strain | Teixobactin Analogue 3 (µg/mL) | Teixobactin Analogue 4 (µg/mL) | Teixobactin Analogue 5 (µg/mL) |

| S. aureus (MRSA) | 32 | 2-4 | 2-4 |

| Enterococcus faecalis (VRE) | 8-16 | 4 | 2-16 |

| S. aureus (ATCC 29213) | 4-64 | 2-64 | 0.5-64 |

| E. faecalis (ATCC 29212) | 4-64 | 2-64 | 0.5-64 |

| Data sourced from in vitro studies on teixobactin derivatives.[3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of teixobactin is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Bacterial Inoculum:

-

A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies.

-

This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

b. Preparation of Teixobactin Dilutions:

-

A stock solution of teixobactin is prepared in a suitable solvent.

-

Two-fold serial dilutions of the teixobactin stock solution are then made in CAMHB in a 96-well microtiter plate.[4]

c. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted teixobactin is inoculated with the prepared bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.[4]

d. Interpretation of Results:

-

The MIC is defined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as an extension of the MIC assay to assess the bactericidal activity of teixobactin.

a. Subculturing from MIC Plate:

-

Following the MIC reading, a small aliquot (typically 10 µL) is taken from all wells showing no visible growth.

-

These aliquots are plated onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

b. Incubation:

-

The agar plates are incubated at 37°C for 18-24 hours.

c. Interpretation of Results:

-

The MBC is defined as the lowest concentration of teixobactin that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.

a. Experimental Setup:

-

Bacterial cultures are grown to the logarithmic phase of growth and then diluted to a standardized concentration.

-

Teixobactin is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[4]

-

A growth control culture without any antibiotic is included.[4]

b. Sampling and Plating:

-

At specific time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.[4]

-

The aliquots are serially diluted in sterile saline or broth.

-

The diluted samples are plated onto agar plates to determine the number of viable bacteria (CFU/mL).[4]

c. Data Analysis:

-

The log10 CFU/mL is plotted against time for each teixobactin concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizations

Caption: Dual targeting mechanism of Teixobactin.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. newindianexpress.com [newindianexpress.com]

- 6. news-medical.net [news-medical.net]

In Vitro Antimicrobial Activity of Antibacterial Agent 219: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This document provides a comprehensive technical overview of the in vitro antimicrobial activity of Antibacterial Agent 219, a novel synthetic compound demonstrating potent and broad-spectrum efficacy against a wide range of clinically relevant bacterial pathogens. Data presented herein summarizes its inhibitory and bactericidal activities, details the standard methodologies for its evaluation, and outlines key experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.

Antimicrobial Spectrum and Potency

This compound exhibits significant in vitro activity against a diverse panel of Gram-positive and Gram-negative bacteria. Its potency, as measured by Minimum Inhibitory Concentration (MIC), is notable against both susceptible and multi-drug resistant (MDR) strains.

Quantitative Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5] The following tables summarize the MIC values of this compound against key bacterial species, including MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 5,077 | 0.12 | 0.25 | ≤0.015 - 1 |

| Staphylococcus aureus (Methicillin-Resistant) | 5,077 | 0.25 | 0.5 | ≤0.015 - 1 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 1,585 | ≤0.05 | ≤0.05 | ≤0.015 - 0.25 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 1,585 | ≤0.05 | ≤0.05 | ≤0.015 - 0.25 |

| Enterococcus faecalis (Vancomycin-Susceptible) | 1,416 | 0.12 | 0.5 | ≤0.015 - 1 |

| Enterococcus faecium (Vancomycin-Resistant) | 1,416 | 0.12 | 0.25 | ≤0.015 - 1 |

Data adapted from studies on a potent naphthyridone antimicrobial agent.[1][6]

Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 1,200 | 0.12 | 0.5 | ≤0.015 - 4 |

| Klebsiella pneumoniae | 850 | 0.25 | 0.5 | ≤0.015 - 2 |

| Enterobacter cloacae | 400 | 0.25 | 0.5 | ≤0.015 - 1 |

| Serratia marcescens | 350 | 1 | 4 | 0.25 - 8 |

| Pseudomonas aeruginosa | 750 | 1 | 2 | 0.12 - >16 |

| Haemophilus influenzae | 600 | ≤0.015 | ≤0.015 | ≤0.015 - 0.03 |

| Moraxella catarrhalis | 300 | ≤0.015 | ≤0.015 | ≤0.015 - 0.06 |

Data adapted from studies on a potent naphthyridone antimicrobial agent.[6][7][8]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro antimicrobial activity of new compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Protocol:

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are aseptically transferred from a fresh agar (B569324) plate into a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[1] The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Preparation of Microdilution Plates: The antibacterial agent is serially diluted (two-fold) in the broth medium within a 96-well microtiter plate.[2] This creates a range of concentrations to test against the bacteria.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours under ambient air conditions.[1]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of CP-99,219, a novel 7-(3-azabicyclo[3.1.0]hexyl) naphthyridone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of CP-99,219, a novel azabicyclo-naphthyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial activity of CP-99,219, a novel azabicyclo-naphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Antibacterial Agent CP-99,219

Introduction: CP-99,219 is a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the quinolone class of antibiotics, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[4][5][6][7] This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial activity of CP-99,219, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Antibacterial Activity of CP-99,219 (MIC90 in µg/mL)

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae | ≤ 0.015 - 0.5 | [2][3] |

| Moraxella catarrhalis | ≤ 0.015 | [2][3] |

| Haemophilus influenzae | ≤ 0.015 | [2][3] |

| Gonococci | ≤ 0.015 | [2][3] |

| Legionella spp. | 0.008 - 0.12 | [2][3] |

| Pseudomonas aeruginosa | 1 | [3] |

| Xanthomonas maltophilia | 2 | [3] |

| Staphylococcus haemolyticus | 0.5 | [3] |

| Enterococcus faecalis | 1 | [3] |

| Streptococcus pneumoniae | 0.12 | [3] |

| Staphylococci (ciprofloxacin-susceptible) | ≤ 0.12 | |

| Streptococci | ≤ 0.5 | |

| Methicillin-susceptible Staphylococcus aureus | 0.06 | [1] |

| Methicillin-resistant Staphylococcus aureus | ≤ 4 | [1] |

| Bacteroides species | 2 | [1] |

Experimental Protocols

Protocol 1: Representative Synthesis of a Fluoroquinolone Core Structure

This protocol outlines a general, representative synthesis for the core structure of a fluoroquinolone antibiotic, adapted from established methodologies.[8][9]

Materials:

-

Substituted aniline (B41778) (e.g., 2,4-difluoroaniline)

-

Diethyl ethoxymethylenemalonate

-

Polyphosphoric acid

-

Appropriate N-1 substituent precursor (e.g., alkyl halide)

-

Appropriate C-7 substituent (e.g., a cyclic amine)

-

Dimethylformamide (DMF)

-

Anhydrous potassium carbonate

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (ethanol, etc.)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Step 1: Condensation. React the substituted aniline with diethyl ethoxymethylenemalonate in a suitable solvent and heat under reflux to form the corresponding enamine.

-

Step 2: Cyclization. Heat the enamine product in the presence of a cyclizing agent such as polyphosphoric acid to form the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester.

-

Step 3: N-1 Substitution. Add the N-1 substituent precursor to a solution of the quinolone ester in a polar aprotic solvent like DMF, along with a base such as anhydrous potassium carbonate. Heat the mixture to facilitate the substitution reaction.[9]

-

Step 4: C-7 Substitution. Introduce the C-7 substituent by reacting the product from the previous step with the desired cyclic amine in a suitable solvent.

-

Step 5: Saponification. Hydrolyze the ester group to the carboxylic acid by treating with a base (e.g., sodium hydroxide), followed by acidification with hydrochloric acid to precipitate the final fluoroquinolone product.

-

Step 6: Purification. Purify the final product by recrystallization from an appropriate solvent to obtain the pure antibacterial agent.

Protocol 2: Physicochemical Characterization of CP-99,219

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6). The resulting spectrum will provide information on the number and types of protons, their chemical environments, and their connectivity.

-

13C NMR: Obtain a 13C NMR spectrum to determine the number of non-equivalent carbons and their chemical shifts, which is indicative of the carbon skeleton.

-

19F NMR: Given that CP-99,219 is a fluoroquinolone, 19F NMR spectroscopy is crucial to confirm the presence and chemical environment of the fluorine atoms.[10]

-

Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR: For solid-state analysis, CP/MAS NMR can provide detailed structural information.[11][12]

2. Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this purpose.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the compound (e.g., as a KBr pellet) to identify the presence of key functional groups, such as the carboxylic acid, ketone, and aromatic rings.[13]

4. Elemental Analysis:

-

Determine the percentage composition of carbon, hydrogen, and nitrogen to further verify the empirical formula of the synthesized compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of CP-99,219 against a target bacterial strain using the broth microdilution method.[14][15][16][17][18][19]

Materials:

-

CP-99,219 stock solution of known concentration

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strain for testing

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of the CP-99,219 stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after inoculation).

-

Include a growth control well (MHB without antibiotic) and a sterility control well (MHB without bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL (or 200 µL).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

Mandatory Visualizations

Caption: Representative workflow for the synthesis of a fluoroquinolone antibiotic.

References

- 1. In vitro activity of the new fluoroquinolone CP-99,219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial activity of CP-99,219, a novel azabicyclo-naphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of CP-99,219, a novel azabicyclo-naphthyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. benchchem.com [benchchem.com]

- 18. protocols.io [protocols.io]

- 19. apec.org [apec.org]

Physical and chemical properties of Antibacterial Agent 219.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (B114552), also known by its investigational code CP-99,219, is a broad-spectrum fluoroquinolone antibiotic.[1][2] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.[1] Developed by Pfizer, it was marketed under the brand name Trovan.[3] Trovafloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[4][5] Despite its efficacy, trovafloxacin's use was significantly restricted due to concerns about hepatotoxicity.[3][6] This guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and key experimental protocols for trovafloxacin.

Physical and Chemical Properties

Trovafloxacin is a fluoronaphthyridone derivative with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | [5] |

| Molecular Weight | 420.36 g/mol | |

| Melting Point | >195°C (decomposes) | [7] |

| Boiling Point | 630.5 ± 55.0 °C (Predicted) | [7] |

| pKa (Carboxylic Acid) | 5.87 | [8] |

| pKa (Amino Group) | 8.09 | [8] |

| Solubility | DMSO: >10 mg/mL; Soluble in water (as mesylate salt) to 50 mM | [5][9] |

| Appearance | White to off-white powder | [9] |

Antibacterial Spectrum and Activity

Trovafloxacin demonstrates broad-spectrum activity. The minimum inhibitory concentrations (MICs) for various bacterial species are summarized below.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.064 | 0.125 | [10][11] |

| Staphylococcus aureus (Methicillin-susceptible) | 0.032 | - | [11] |

| Staphylococcus aureus (Methicillin-resistant) | 1.0 | - | [11] |

| Haemophilus influenzae | - | ≤0.03 | [3] |

| Moraxella catarrhalis | 0.015 | 0.03 | [3] |

| Bacteroides fragilis group | 0.5 | 1 | [12] |

| Enterococcus faecalis | 0.25 | - | [11] |

| Enterococcus faecium | 16.0 | - | [11] |

Mechanism of Action

The bactericidal action of trovafloxacin is a result of its ability to inhibit two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for the supercoiling, replication, and segregation of bacterial DNA. By forming a stable complex with these enzymes and DNA, trovafloxacin effectively blocks DNA synthesis, leading to bacterial cell death.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (adapted from NCCLS/CLSI standards): [13][14]

-

Preparation of Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

-

Preparation of Inoculum: Suspend bacterial colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Microtiter Plate Preparation: Perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.

References

- 1. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 4. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. trovafloxacin mesylate, Trovan: Drug Side Effects and Dosing [medicinenet.com]

- 7. TROVAFLOXACIN CAS#: 147059-72-1 [m.chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Trovafloxacin 98 HPLC 147059-75-4 [sigmaaldrich.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergic activity, for anaerobes, of trovafloxacin with clindamycin or metronidazole: chequerboard and time-kill methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Antibacterial Agent 219: A Technical Guide to Its Spectrum of Activity Against Gram-Positive Bacteria

Compound of Interest: Antibacterial Agent 219

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Agent 219, a novel investigational compound. The document summarizes quantitative data on its efficacy against a range of gram-positive bacteria, details the experimental protocols used for its evaluation, and visualizes key mechanistic and experimental workflows to support further research and development.

Antibacterial Spectrum of Activity

Agent 219 has demonstrated potent activity primarily against a panel of clinically relevant gram-positive bacteria, including strains known for multidrug resistance. Its efficacy is markedly lower against gram-negative organisms, suggesting a targeted mechanism of action.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Agent 219 against various gram-positive pathogens. Data were generated from in vitro studies using the broth microdilution method as detailed in Section 2.1.

| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 29213 | 0.5 | 1 | 0.25 - 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 | 2 | 0.5 - 4 |

| Streptococcus pneumoniae | 49619 | 0.125 | 0.25 | 0.06 - 0.5 |

| Enterococcus faecalis (VSE) | 29212 | 2 | 4 | 1 - 8 |

| Enterococcus faecium (VRE) | 700221 | 4 | 8 | 2 - 16 |

| Bacillus subtilis | 6633 | 0.25 | 0.5 | 0.125 - 1 |

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of Agent 219. The following table presents the reduction in viable cell count of Staphylococcus aureus (ATCC 29213) over a 24-hour period at various multiples of the MIC.

| Time (hours) | Control (No Agent) | 1x MIC (0.5 µg/mL) | 2x MIC (1 µg/mL) | 4x MIC (2 µg/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.2 | 4.5 | 3.8 |

| 4 | 7.5 | 4.1 | 3.0 | <2.0 |

| 8 | 8.2 | 3.2 | <2.0 | <2.0 |

| 24 | 9.1 | <2.0 | <2.0 | <2.0 |

| Data are presented as log₁₀ CFU/mL. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established guidelines to ensure reproducibility.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound.[1][2] The following is a detailed methodology for a standard broth microdilution assay, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

1. Preparation of Bacterial Inoculum:

- Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

- Suspend the colonies in sterile saline.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (at a wavelength of 625 nm).[2]

- Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

- Prepare a stock solution of Agent 219 in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of Agent 219 in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

- Include a growth control well (bacteria in broth without the agent) and a sterility control well (broth only).

- Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading the MIC:

- Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).

- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[3]

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of Agent 219.

The time-kill assay provides information on the pharmacodynamic properties of an antimicrobial agent.[4]

1. Preparation:

- Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute to approximately 5 x 10⁵ CFU/mL in CAMHB, as described for the MIC assay.

- Prepare tubes with CAMHB containing Agent 219 at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.

2. Inoculation and Sampling:

- Inoculate the prepared tubes with the bacterial suspension.

- Incubate the tubes at 35°C ± 2°C with shaking.

- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting:

- Perform serial dilutions of the collected aliquots in sterile saline.

- Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

- Incubate the plates at 35°C ± 2°C for 18-24 hours.

- Count the number of colonies on the plates to determine the CFU/mL at each time point.

4. Data Analysis:

- Plot the log₁₀ CFU/mL against time for each concentration of Agent 219 and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Proposed Mechanism of Action

Agent 219 is hypothesized to exert its antibacterial effect by inhibiting a critical two-component signaling (TCS) system involved in the cell wall stress response of gram-positive bacteria.[5] TCS systems are essential for bacteria to adapt to environmental changes, including the presence of antibiotics that target the cell wall.[6] By disrupting this signaling pathway, Agent 219 prevents the bacteria from mounting an effective defense, leading to cell death.

The proposed signaling pathway involves a membrane-bound histidine kinase that senses cell wall stress. Upon activation, it autophosphorylates and then transfers the phosphate (B84403) group to a cytoplasmic response regulator. This regulator then modulates the expression of genes involved in cell wall repair and synthesis. Agent 219 is believed to bind to the histidine kinase, preventing its autophosphorylation and thereby blocking the entire signaling cascade.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Regulation of virulence and antibiotic resistance in Gram-positive microbes in response to cell wall-active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectrum of Activity of Antibacterial Agent 219 Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in-vitro antibacterial activity of a novel investigational compound, designated Antibacterial Agent 219. The primary focus of this whitepaper is to delineate the spectrum and potency of Agent 219 against a diverse panel of clinically relevant gram-negative bacteria. The data presented herein includes quantitative susceptibility testing, detailed experimental protocols for determination of minimum inhibitory concentrations (MIC), and a summary of its putative mechanism of action. This guide is intended to provide researchers and drug development professionals with the foundational data necessary to evaluate the potential of Agent 219 as a therapeutic candidate for infections caused by gram-negative pathogens.

Introduction to this compound

This compound is a synthetic small molecule belonging to a novel chemical class. Its development was initiated to address the urgent medical need for new treatments for infections caused by multidrug-resistant (MDR) gram-negative bacteria. Pre-clinical studies have suggested a unique mechanism of action that differentiates it from existing antibiotic classes, potentially through the inhibition of a key bacterial signaling pathway essential for cell wall integrity.

Quantitative Spectrum of Activity

The antibacterial potency of Agent 219 was evaluated against a broad panel of gram-negative bacteria, including common clinical isolates and reference strains. The minimum inhibitory concentration (MIC) for each strain was determined in triplicate.

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 219 Against Enterobacteriaceae

| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.5 | 1 | 0.25 - 2 |

| Klebsiella pneumoniae | ATCC 700603 | 1 | 4 | 0.5 - 8 |

| Enterobacter cloacae | ATCC 13047 | 2 | 8 | 1 - 16 |

| Serratia marcescens | Clinical Isolate S-12 | 4 | 16 | 2 - 32 |

| Proteus mirabilis | ATCC 12453 | 1 | 2 | 0.5 - 4 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Agent 219 Against Non-Fermenting Gram-Negative Bacilli

| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | 32 | 4 - 64 |

| Acinetobacter baumannii | ATCC 19606 | 4 | 16 | 2 - 32 |

| Stenotrophomonas maltophilia | Clinical Isolate SM-05 | 16 | 64 | 8 - >64 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1 Materials and Reagents:

-

This compound (stock solution prepared in DMSO at 1280 µg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (non-treated polystyrene)

-

Bacterial strains (listed in Tables 1 and 2)

-

Spectrophotometer

-

Sterile DMSO (for control wells)

-

Incubator (35°C ± 2°C)

4.1.2 Procedure:

-

Bacterial Inoculum Preparation: Bacterial isolates were subcultured on appropriate agar (B569324) plates and incubated overnight at 35°C. A few colonies were then used to inoculate CAMHB. The broth culture was incubated at 35°C until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution of Agent 219: A two-fold serial dilution of Agent 219 was prepared directly in the 96-well microtiter plates using CAMHB. The final concentrations ranged from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: The prepared bacterial inoculum was added to each well containing the diluted Agent 219, resulting in a final volume of 100 µL per well.

-

Controls: Each plate included a positive control (bacterial inoculum in CAMHB without Agent 219) and a negative control (CAMHB only). A sterility control for the agent was also included (Agent 219 in CAMHB without inoculum).

-

Incubation: The plates were incubated at 35°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC was visually determined as the lowest concentration of Agent 219 that completely inhibited visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC Determination of Agent 219.

Putative Signaling Pathway Inhibition

Agent 219 is hypothesized to inhibit the 'Gram-Negative Signal Transduction Pathway XYZ', which is crucial for maintaining outer membrane integrity. The proposed mechanism of action is depicted below.

Caption: Proposed Inhibition of Signal Transduction by Agent 219.

Disclaimer: this compound is an investigational compound. The information and data presented in this whitepaper are for research and developmental purposes only and should not be considered as a claim of therapeutic efficacy or safety.

Preliminary Toxicity Assessment of the Hypothetical Antibacterial Agent 219

Disclaimer: The following technical guide is a hypothetical toxicity assessment for a fictional compound, "Antibacterial Agent 219." The data, experimental protocols, and signaling pathways presented are for illustrative purposes only and are synthesized from publicly available information on antibacterial drug development. They do not represent findings for any real-world therapeutic agent.

This document provides a preliminary overview of the non-clinical toxicity profile of this compound (ABA-219), a novel synthetic compound under investigation for its potential use against multi-drug resistant Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals to support further investigation and risk assessment.

Executive Summary

This compound is a novel bacterial topoisomerase inhibitor.[1] Preclinical studies indicate potent activity against a range of wild-type and fluoroquinolone-resistant bacteria.[1] This preliminary toxicity assessment summarizes the acute, repeated-dose, and in vitro genetic toxicity and cytotoxicity findings. Overall, ABA-219 demonstrates a moderate acute toxicity profile, with the central nervous system and hematopoietic system identified as potential target organs in repeated-dose studies. The agent is non-mutagenic in the Ames assay but shows potential for clastogenicity at high concentrations in mammalian cells.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the preliminary toxicity studies of this compound.

Table 1: Acute Toxicity of ABA-219

| Species | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Mouse | Intravenous | 150 | 135 - 165 | Ataxia, lethargy, convulsions |

| Mouse | Oral | >2000 | N/A | No significant findings |

| Rat | Intravenous | 180 | 162 - 198 | Piloerection, decreased activity |

| Rat | Oral | >2000 | N/A | No significant findings |

Table 2: Repeated-Dose Toxicity of ABA-219 (28-Day Study in Rats, Oral Gavage)

| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 10 | 100 | No adverse effects observed. |

| 50 | 100 | No adverse effects observed. |

| 100 | 100 | No adverse effects observed. |

| 250 | 100 | Decreased body weight gain, mild anemia (decreased hemoglobin and hematocrit). |

| 500 | 100 | Significant weight loss, moderate anemia, bone marrow hypocellularity, increased liver enzymes (ALT, AST). |

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genetic Toxicology of ABA-219

| Assay | Test System | Metabolic Activation | Concentration Range (µg/mL) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.1 - 5000 | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | 10 - 1000 | Positive (clastogenic at ≥500 µg/mL) |

| Mouse Lymphoma Assay (MLA) | L5178Y/Tk+/- cells | With and Without S9 | 5 - 500 | Positive (at ≥250 µg/mL) |

Table 4: In Vitro Cytotoxicity of ABA-219

| Cell Line | IC₅₀ (µM) |

| HepG2 (Human Liver) | 75.2 |

| HEK293 (Human Kidney) | 112.5 |

| SH-SY5Y (Human Neuroblastoma) | 45.8 |

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD₅₀) of ABA-219 following a single intravenous or oral administration in mice and rats.

Methodology:

-

Animals: Healthy, young adult Swiss albino mice and Sprague-Dawley rats were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dose Administration: For the intravenous route, ABA-219 was dissolved in a sterile saline solution and administered via the tail vein. For the oral route, the agent was suspended in 0.5% carboxymethylcellulose and administered by gavage.

-

Dose Levels: A range of doses, determined by preliminary range-finding studies, were administered to groups of 5 male and 5 female animals.

-

Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-administration and then daily for 14 days. Body weight was recorded at the start and end of the study.

-

Endpoint: The number of mortalities in each group was recorded, and the LD₅₀ was calculated using the Probit method. A gross necropsy was performed on all animals.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the mutagenic potential of ABA-219 by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: ABA-219 at various concentrations was incubated with the bacterial tester strains in the presence or absence of the S9 mix. The mixture was then plated on minimal glucose agar (B569324) plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (his+ or trp+) was counted. A compound is considered mutagenic if a dose-dependent increase in the number of revertants is observed, and the increase is at least twofold greater than the solvent control.

Visualizations

Proposed Mechanism of Action

The primary antibacterial mechanism of ABA-219 is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination in bacteria.[3] By binding to the enzyme-DNA complex, ABA-219 stabilizes a state where the DNA is cleaved, leading to an accumulation of single-stranded DNA breaks and subsequent bacterial cell death.[1]

Caption: Proposed mechanism of action for this compound.

In Vitro Cytotoxicity Assay Workflow

The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC₅₀) of ABA-219 in various mammalian cell lines.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

Unveiling Antibacterial Agent 219: A Synthetic Compound Targeting Bacterial Cell Wall Synthesis

For Immediate Release

A novel antibacterial compound, designated as Antibacterial Agent 219 and alternatively identified as Compound 2/75c, has been classified as a synthetic molecule designed to inhibit bacterial cell wall biosynthesis. This finding is based on information from chemical suppliers and analysis of patent literature. The compound has demonstrated notable activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

This compound is of synthetic origin, with its creation detailed in patent CA2934114A1, titled "Antibacterial agents."[1] This patent discloses the methods for synthesizing a series of antibacterial compounds, including the agent . The compound is not derived from a natural source.

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. This targeted approach is a well-established strategy in the development of antibiotics, as the cell wall is a crucial structure for bacterial survival and is absent in human cells, offering a degree of selective toxicity.

Antimicrobial Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains have been reported. These values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized in the table below.

| Bacterial Strain | MIC (μg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 32 |

| Enterococcus faecium | 2 |

| Staphylococcus aureus | 2 |

Data sourced from MedChemExpress.

Synthesis and Experimental Protocols

The synthesis of this compound is of a chemical nature, as outlined in the patent literature. While the full, detailed experimental protocol from a peer-reviewed scientific publication is not yet available, the patent document (CA2934114A1) provides the foundational methodology for its creation. Researchers and drug development professionals are directed to this patent for the comprehensive synthesis scheme.

The general experimental workflow for the discovery and initial characterization of a synthetic antibacterial agent like Compound 2/75c can be logically inferred and is depicted in the following diagram.

Bacterial Cell Wall Synthesis Pathway and the Target of this compound

The bacterial cell wall, primarily composed of peptidoglycan, is synthesized through a complex series of enzymatic steps. While the precise molecular target of this compound within this pathway is not explicitly detailed in the currently available public information, inhibitors of this process typically interfere with key enzymes involved in the synthesis of peptidoglycan precursors in the cytoplasm or their transport across the cell membrane and subsequent incorporation into the growing cell wall. The logical relationship of this inhibition is illustrated below.

References

Methodological & Application

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 219

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical metric in the discovery and development of new antibacterial agents, providing a quantitative measure of a compound's potency.[4] These application notes provide detailed protocols for determining the MIC of the novel investigational compound, Antibacterial Agent 219, using the broth microdilution and agar (B569324) dilution methods. These methods are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals actively engaged in the evaluation of new antibacterial compounds.

Data Presentation

The results of MIC testing should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a standardized format for data presentation.

Table 1: MIC Values of this compound against Quality Control (QC) Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |

| Escherichia coli | 25922 | 2 | 1 - 4 |

| Pseudomonas aeruginosa | 27853 | 8 | 4 - 16 |

| Enterococcus faecalis | 29212 | 1 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 0.125 | 0.06 - 0.25 |

Table 2: Serial Dilution Scheme for this compound in a 96-Well Plate

| Well Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| Concentration (µg/mL) | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | Growth Control | Sterility Control |

| Volume of Agent 219 (µL) | 100 (of 128 µg/mL) | 50 (from Col 1) | 50 (from Col 2) | 50 (from Col 3) | 50 (from Col 4) | 50 (from Col 5) | 50 (from Col 6) | 50 (from Col 7) | 50 (from Col 8) | 50 (from Col 9) | 0 | 0 |

| Volume of Broth (µL) | 0 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 100 | 100 |

| Volume of Inoculum (µL) | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 0 |

| Final Volume (µL) | 150 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 150 | 100 |

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below.[6] The choice of method may be influenced by the specific properties of the compound, the number of isolates to be tested, and available laboratory resources.[7][8]

Protocol 1: Broth Microdilution Method

This high-throughput method utilizes 96-well microtiter plates to test a standardized bacterial inoculum against a range of concentrations of this compound in a liquid growth medium.[8][9][10]

Materials:

-

This compound stock solution (known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (including QC strains)

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multi-channel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in a suitable solvent.

-

Perform a serial twofold dilution of the agent in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 64 to 0.125 µg/mL).[6][11] Typically, 50 µL of each concentration is added to the wells.[12]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.[12]

-

Include a positive control well (broth and inoculum, no agent) and a negative control well (broth only, no inoculum).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is particularly useful for testing multiple bacterial isolates simultaneously.[7][13]

Materials:

-

This compound stock solution (known concentration)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of twofold dilutions of this compound.

-

For each concentration, add a specific volume of the diluted agent to molten MHA (kept at 45-50°C) to achieve the final desired concentration.

-

Pour the agar-agent mixture into sterile petri dishes and allow it to solidify completely.[7]

-

Prepare a control plate containing MHA without any antibacterial agent.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates. Each spot should contain approximately 10⁴ Colony Forming Units (CFU).[7]

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

Mandatory Visualizations

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Conceptual Diagram of Minimum Inhibitory Concentration.

References

- 1. idexx.dk [idexx.dk]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. droracle.ai [droracle.ai]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. taylorfrancis.com [taylorfrancis.com]

Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 219

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial Agent 219" is not a publicly recognized name for a specific antibacterial compound. The following application notes and protocols provide a generalized framework for the preparation of stock solutions of a novel antibacterial agent, which can be adapted based on the specific physicochemical properties of the compound .

Introduction

This compound is a novel investigational compound demonstrating potent bactericidal or bacteriostatic activity against a range of clinically relevant pathogens. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical and Solubility Data

Proper stock solution preparation is contingent on the physicochemical properties of the antibacterial agent, particularly its solubility in various solvents. The following table summarizes the hypothetical properties of this compound. Researchers should replace this with empirically determined data for their specific compound.

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₅O₃ |

| Molecular Weight | 399.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility in Water | < 0.1 mg/mL |

| Solubility in DMSO | ≥ 100 mg/mL |

| Solubility in Ethanol | 10 mg/mL |

| Melting Point | 150-155 °C |

| Light Sensitivity | Yes, protect from light |

| Hygroscopicity | Non-hygroscopic |

Recommended Solvents and Storage Conditions

The choice of solvent and storage conditions is crucial for maintaining the stability and activity of the antibacterial agent.

Table 2: Recommended Solvents and Storage for this compound Stock Solutions

| Solvent | Stock Concentration | Storage Temperature | Shelf Life (Aliquot) |

| DMSO | 10 mg/mL (25.03 mM) | -20°C or -80°C | 6 months |

| Ethanol (95%) | 5 mg/mL (12.52 mM) | -20°C | 3 months |

Note: It is recommended to prepare a high-concentration primary stock in a non-aqueous solvent like DMSO and then make further dilutions into aqueous media for experiments. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile pipette tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the container of this compound powder and the DMSO to come to room temperature.

-

Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound powder directly into the tube.

-

Solubilization: Add 1 mL of sterile DMSO to the tube containing the powder.

-

Dissolution: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Labeling and Storage: Clearly label each aliquot with the name of the agent, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mg/mL stock solution of this compound.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Understanding the mechanism of action is crucial for experimental design. Many antibacterial agents function by inhibiting essential bacterial enzymes. A common target is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription.

Signaling Pathway for DNA Gyrase Inhibition

Caption: Hypothetical mechanism of action for this compound via inhibition of DNA gyrase.

Safety Precautions

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

-

Dispose of all waste materials in accordance with institutional and local regulations.

Application Notes and Protocols for Assessing Bacterial Cell Viability in Response to Antibacterial Agent 219

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. A critical step in the preclinical evaluation of a new compound, such as Antibacterial Agent 219, is the assessment of its efficacy in reducing the viability of pathogenic bacteria. Cell viability assays are essential tools for quantifying the dose-dependent effects of an antibacterial agent and determining key parameters like the minimum inhibitory concentration (MIC).[1][2] These assays measure various physiological and biochemical markers of cell health, including metabolic activity, membrane integrity, and enzymatic activity.[3][4] This document provides detailed protocols for several common colorimetric and fluorescence-based cell viability assays suitable for use with bacteria treated with this compound.

Core Assays for Bacterial Viability Assessment

A multi-faceted approach is recommended to thoroughly evaluate the antibacterial efficacy of Agent 219. The following assays provide a comprehensive overview of its effects on bacterial cell health:

-

Metabolic Assays (Tetrazolium Salt Reduction): These assays, including MTT and XTT, measure the metabolic activity of viable cells.[5][6][7] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts to colored formazan (B1609692) products, providing a quantitative measure of viability.[5][6][8]

-

Metabolic Assays (Resazurin Reduction): Assays like PrestoBlue® and alamarBlue® utilize the redox indicator resazurin (B115843), which is reduced by metabolically active cells to the fluorescent and colored product, resorufin (B1680543).[4][9][10] These assays are known for their sensitivity and simple "add-and-read" format.[4]

-

Membrane Integrity Assays: These assays use fluorescent dyes to differentiate between live and dead bacteria based on the integrity of their cell membranes.[11][12] For instance, a common combination involves a green-fluorescent nucleic acid stain that enters all cells (live and dead) and a red-fluorescent stain that only enters cells with compromised membranes (dead).[11][12]

Data Presentation: Comparison of Common Bacterial Viability Assays

| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Throughput |

| MTT | Enzymatic reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases of viable cells.[6][8] | Colorimetric (Absorbance at ~570 nm)[8] | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability.[5][13] | High |

| XTT | Enzymatic reduction of XTT to a water-soluble orange formazan product by metabolically active cells.[5][14] | Colorimetric (Absorbance at ~450-500 nm)[15] | Simpler protocol than MTT as no solubilization is needed; allows for kinetic measurements.[5] | Can be influenced by the growth phase of the cells.[16] | High |

| PrestoBlue® / alamarBlue® | Reduction of the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin by viable cells.[4][9] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at ~570 nm)[17][18] | Highly sensitive, "no-wash" protocol, non-toxic to cells allowing for kinetic studies.[4][18] | Can be sensitive to culture medium components. | High |

| Live/Dead Staining | Simultaneous staining with two fluorescent dyes: one stains all bacteria (e.g., SYTO 9, DMAO), and the other only stains bacteria with damaged membranes (e.g., Propidium (B1200493) Iodide, EthD-III).[11][12] | Fluorescent Microscopy, Flow Cytometry, or Microplate Reader[12] | Provides direct visualization of live vs. dead cells; can be used for single-cell analysis. | Requires specialized equipment (fluorescence microscope or flow cytometer) for detailed analysis. | Medium to High |

| CellTox™ Green | An asymmetric cyanine (B1664457) dye that is excluded from viable cells but stains the DNA of dead cells upon loss of membrane integrity, leading to enhanced fluorescence.[19] | Fluorometric (Ex/Em ~485-500/520-530 nm) | Stable signal allows for real-time kinetic measurements of cytotoxicity over long periods (up to 72 hours).[20][21][22] | Primarily measures cytotoxicity (membrane integrity) rather than metabolic viability. | High |

Experimental Workflow & Signaling Pathways